2-(2-bromophenyl)propanal
Description
Structure
3D Structure
Properties
CAS No. |
212626-88-5 |
|---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(2-bromophenyl)propanal |
InChI |
InChI=1S/C9H9BrO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-7H,1H3 |
InChI Key |
HTKTXCAKKKTRSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 2 2 Bromophenyl Propanal
Classical Retrosynthetic Strategies for the Synthesis of 2-(2-bromophenyl)propanal
Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically breaking down a target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net This approach reveals key bond formations and functional group interconversions necessary for the synthesis.
Exploration of Established Synthetic Pathways to Alpha-Aryl-Substituted Propanals
The synthesis of α-aryl-substituted propanals, such as 2-phenylpropanal, often serves as a model for the synthesis of this compound. Established methods for creating the core propanal structure with an adjacent aryl group provide a foundational understanding. One common strategy involves the hydroformylation of the corresponding vinylarenes. acs.org For instance, the hydroformylation of styrene (B11656) is a well-known method to produce hydratropaldehyde (2-phenylpropanal). acs.org This reaction, however, can lead to a mixture of linear and branched aldehydes, and achieving high selectivity for the desired branched isomer often requires careful selection of catalysts and reaction conditions. acs.org
Another classical approach involves the oxidation of the corresponding alcohol, 2-(2-bromophenyl)propan-1-ol. This alcohol can be synthesized via a Grignard reaction between 2-bromobenzaldehyde (B122850) and ethylmagnesium bromide. prepchem.com The subsequent oxidation of the secondary alcohol to the aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) are often employed for this transformation. prepchem.com
A retrosynthetic disconnection of the C-C bond between the carbonyl carbon and the α-carbon could suggest an alkylation approach. This would involve the formation of an enolate from a suitable acetaldehyde (B116499) equivalent, followed by reaction with a 2-bromobenzyl halide. However, controlling the mono-alkylation of acetaldehyde enolates can be challenging.
Consideration of Ortho-Bromination Methodologies for Aromatic Systems in Propanal Synthesis
One approach is to start with a pre-brominated aromatic compound, such as 2-bromotoluene (B146081) or 2-bromobenzaldehyde. prepchem.com This strategy ensures the correct regiochemistry of the bromine substituent from the outset. For example, starting with 2-bromobenzaldehyde allows for the construction of the propanal side chain through methods like the aforementioned Grignard reaction followed by oxidation. prepchem.com
Alternatively, the bromination can be performed on a precursor molecule that already contains the propanal side chain or a precursor to it. Direct electrophilic bromination of phenylpropanal or a related derivative would typically lead to a mixture of ortho and para isomers, with the para isomer often being the major product due to steric hindrance at the ortho positions. rsc.org
However, methods for selective ortho-bromination of phenols have been developed. While not directly applicable to a propanal, these methods highlight strategies for directing halogenation. For instance, the use of N-bromosuccinimide (NBS) in specific solvents or with certain catalysts can enhance ortho-selectivity. rsc.orgnih.govnih.gov The use of directing groups on the aromatic ring can also facilitate ortho-bromination. While a propanal group itself is not a strong directing group for this purpose, a precursor functional group might be.
Contemporary and Novel Synthetic Routes for this compound
Modern synthetic chemistry has increasingly focused on the development of stereoselective reactions, allowing for the synthesis of single enantiomers of chiral molecules. Given that this compound is a chiral compound, enantioselective synthesis is a significant area of research.
Enantioselective Synthesis of this compound
The development of methods to produce enantiomerically pure this compound is crucial for its potential applications in pharmaceuticals and other biologically active molecules.
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including aldehydes. thieme-connect.comnih.govthieme-connect.com Chiral catalysts can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
In the context of α-aryl aldehydes, asymmetric hydroformylation of the corresponding vinylarenes is a promising approach. The use of chiral phosphine (B1218219) ligands in combination with rhodium or other transition metal catalysts can induce enantioselectivity in the hydroformylation of styrenes. acs.org While specific examples for 2-bromostyrene (B128962) leading directly to enantiomerically enriched this compound are not extensively documented in the provided results, the general principle is well-established for other substituted styrenes.
Another catalytic approach involves the asymmetric α-arylation of propanal. This can be achieved using a chiral palladium catalyst in the presence of a suitable chiral ligand. The reaction would involve the coupling of an enolate or enamine derived from propanal with 2-bromobenzene. Achieving high enantioselectivity in such reactions is a significant research challenge.
Chiral aldehyde catalysis itself has become a recognized strategy for asymmetric synthesis. thieme-connect.comnih.govacs.org This involves using a chiral aldehyde as a catalyst to promote asymmetric transformations. While often used for the functionalization of amines, the principles could potentially be adapted for the synthesis of other chiral molecules. nih.govthieme-connect.com
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. bris.ac.ukwikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This is a robust and widely used strategy for asymmetric synthesis. researchgate.netsigmaaldrich.com
For the synthesis of enantiomerically pure this compound, a chiral auxiliary could be attached to a propanoyl unit. For example, Evans oxazolidinones are a well-known class of chiral auxiliaries that can be acylated with propanoyl chloride. researchgate.net The resulting N-propanoyloxazolidinone can then be subjected to diastereoselective α-arylation using a suitable 2-bromophenylating agent. Subsequent cleavage of the auxiliary would yield the desired enantiomer of 2-(2-bromophenyl)propanoic acid, which could then be reduced to the corresponding aldehyde.
Another strategy involves the use of a chiral aldehyde as an auxiliary itself. For instance, (S)-2-(dibenzylamino)-3-phenylpropanal has been used as a chiral auxiliary in the synthesis of chiral alcohols. bris.ac.uk While this specific application leads to alcohols, the underlying principle of using a chiral aldehyde to control stereochemistry could potentially be adapted for the synthesis of other chiral aldehydes.
A summary of potential synthetic strategies is presented in the table below.
| Strategy | Key Transformation | Precursors | Potential Challenges |
| Classical: Grignard Route | Grignard reaction followed by oxidation | 2-bromobenzaldehyde, ethylmagnesium bromide | Over-oxidation to carboxylic acid |
| Classical: Hydroformylation | Hydroformylation of vinylarene | 1-bromo-2-vinylbenzene | Mixture of linear and branched isomers |
| Contemporary: Asymmetric Catalysis | Asymmetric hydroformylation or α-arylation | 1-bromo-2-vinylbenzene or propanal and 2-bromobenzene | Catalyst and ligand design, enantioselectivity |
| Contemporary: Chiral Auxiliary | Diastereoselective α-arylation of an acylated chiral auxiliary | Propanoyl chloride, chiral auxiliary (e.g., Evans oxazolidinone), 2-bromophenylating agent | Multiple steps, cleavage of auxiliary |
Asymmetric Hydroformylation Approaches for Bromophenyl Propanals
Asymmetric hydroformylation stands as a powerful, atom-economical method for producing chiral aldehydes from alkenes. illinois.edunih.gov This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond, typically catalyzed by rhodium complexes with chiral ligands. illinois.edunih.gov For the synthesis of this compound, the precursor would be 2-bromostyrene. The key to achieving high enantioselectivity (the preferential formation of one enantiomer over the other) lies in the design of the chiral ligand.
Rhodium catalysts, often modified with phosphine or phosphite (B83602) ligands, are highly effective for this transformation. illinois.edu For instance, ligands like BINAPHOS and Kelliphite have been successfully employed in the asymmetric hydroformylation of various vinylarenes. illinois.edu The choice of ligand, solvent, temperature, and pressure of syngas (a mixture of carbon monoxide and hydrogen) are critical parameters that influence both the regioselectivity (formation of the branched aldehyde over the linear one) and the enantioselectivity of the reaction. illinois.edunih.gov While specific data for 2-bromostyrene is not detailed in the provided results, the general success with styrene derivatives suggests this is a viable and potent strategy. illinois.edu
Table 1: Key Factors in Asymmetric Hydroformylation
| Parameter | Influence | Examples of Ligands |
| Catalyst | Determines activity and selectivity | Rhodium complexes illinois.edu |
| Chiral Ligand | Controls enantioselectivity | BINAPHOS, Kelliphite, SIPHOS illinois.edunih.gov |
| Syngas Pressure | Affects reaction rate and selectivity | Typically 10-100 atm |
| Temperature | Influences rate and can affect selectivity | Varies depending on catalyst system |
Carbon-Hydrogen (C-H) Functionalization Approaches towards this compound and its Derivatives
Direct C-H functionalization has emerged as a highly efficient strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov Palladium-catalyzed reactions are particularly prominent in this area. nih.govresearchgate.net One approach to synthesize derivatives of this compound involves the coupling of a brominated arene with a suitable coupling partner.
For instance, palladium catalysts can facilitate the oxidative coupling of arenes with carbon monoxide to form ketones. rsc.org A more relevant approach would be the coupling of an aryl halide with an aldehyde. researchgate.net Research has demonstrated the palladium-catalyzed synthesis of ketones from aldehydes and aryl halides, where a picolinamide (B142947) directing group is key to activating the aldehyde's C-H bond. researchgate.net To synthesize this compound itself via this route, one might envision a reaction between 1,2-dibromobenzene (B107964) and propanal, or a related strategy involving a directed C-H activation on a bromobenzene (B47551) derivative. The development of site-selective C-H functionalization, sometimes guided by directing groups that can be later removed, is a central challenge and an area of active research. nih.govacs.org
Organometallic Reagent-Based Syntheses of this compound (e.g., Grignard Reactions)
Grignard reactions represent a classic and reliable method for carbon-carbon bond formation. The synthesis of a related compound, 1-(2-bromophenyl)propanol, has been described through the reaction of 2-bromobenzaldehyde with ethyl magnesium bromide. prepchem.com This secondary alcohol could then be oxidized to the corresponding ketone, 1-(2-bromophenyl)propan-1-one.
To obtain the target molecule, this compound, a different Grignard-based strategy would be required. One potential pathway could involve the reaction of a suitable Grignard reagent, such as 2-bromophenylmagnesium bromide, with a propylene (B89431) oxide derivative or another appropriate three-carbon electrophile that could then be oxidized to the aldehyde. Alternatively, a more direct, though potentially challenging, approach would be the reaction of an organometallic reagent with a propanal derivative where the aldehydic proton is protected.
A synthesis for the isomeric alcohol, 2-(2-bromophenyl)-2-propanol, is documented, involving the reaction of methyl 2-bromobenzoate (B1222928) with an excess of methylmagnesium bromide (CH3MgBr). chemicalbook.com While this produces a tertiary alcohol, it demonstrates the utility of Grignard reagents in building the carbon framework of substituted phenylpropanes. chemicalbook.comchemicalbook.com
Flow Chemistry and Continuous Processing Applications in this compound Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers numerous advantages, including enhanced safety, better temperature and pressure control, and improved scalability. rsc.orgillinois.edu This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, or those requiring precise control over reaction parameters. nih.gov
A continuous-flow protocol has been developed for the palladium-catalyzed formylation of aryl bromides using syngas (CO/H2) to produce aryl aldehydes. nih.gov This method successfully converted various (hetero)aryl bromides into their corresponding aldehydes with good to excellent yields. nih.gov For example, the synthesis of 6-methoxy-2-naphthaldehyde (B117158) was scaled up to produce 3.8 grams with an 85% isolated yield. nih.gov Applying this protocol to 1,2-dibromobenzene could potentially offer a direct route to 2-bromobenzaldehyde, a precursor for this compound. The precise control over the CO-to-H2 ratio, temperature, and residence time in a flow reactor is critical for maximizing yield and minimizing side reactions. nih.gov
Table 2: Example of Continuous-Flow Formylation of an Aryl Bromide nih.gov
| Substrate | Catalyst/Ligand | Conditions | Residence Time | Yield |
| 2-Bromo-6-methoxynaphthalene | Pd(OAc)2 / cataCXium A | 120 °C, 12 bar (CO/H2 = 1:3) | 45 min | 85% (scaled up) |
Biocatalytic Transformations for the Synthesis of this compound and its Enantiomers
Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, often with high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov For the synthesis of chiral aldehydes like this compound, enzymes such as alcohol dehydrogenases (ADHs), transaminases (TAs), or carboxylic acid reductases (CARs) could be employed. nih.gov
Alcohol Dehydrogenases (ADHs): An engineered ADH could be used for the asymmetric oxidation of a prochiral diol or the kinetic resolution of a racemic alcohol precursor, such as 1-(2-bromophenyl)propan-1-ol, to yield an enantiomerically enriched alcohol that can then be oxidized to the aldehyde.
Transaminases (TAs): TAs can convert primary amines into aldehydes. nih.gov A potential route could involve the synthesis of 2-(2-bromophenyl)propylamine and its subsequent conversion to the aldehyde using a suitable TA.
Carboxylic Acid Reductases (CARs): These enzymes directly reduce carboxylic acids to aldehydes. nih.gov If 2-(2-bromophenyl)propanoic acid is available, a CAR could provide a direct and atom-efficient route to the target aldehyde, requiring cofactors like ATP and NADPH. nih.gov
The exquisite selectivity of enzymes makes biocatalysis a highly attractive method for producing optically pure compounds, which are of significant interest in the pharmaceutical industry. nih.govrsc.org
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mun.caresearchgate.net Key principles include waste prevention, maximizing atom economy, using safer solvents, and improving energy efficiency. nih.gov
In the context of synthesizing this compound, several of the discussed methodologies can be viewed through a green chemistry lens.
Atom Economy: Asymmetric hydroformylation is a prime example of a highly atom-economical reaction, as all atoms of the reactants (alkene, CO, H2) are incorporated into the final product. illinois.edu
Reducing Derivatives: C-H functionalization strategies align with the principle of reducing unnecessary derivatization by avoiding the need to install activating groups on the starting materials. nih.gov
Catalysis: The use of catalysts (e.g., rhodium, palladium, enzymes) is inherently greener than stoichiometric reagents because they are used in small amounts and can, in principle, be recycled and reused.
Safer Solvents: Research into greener solvents aims to replace hazardous options like dichloromethane (B109758) or DMF with more benign alternatives such as water, ethanol, or newer bio-based solvents. skpharmteco.com The ideal scenario is to avoid solvents altogether.
Solvent-Free Reaction Methodologies
Performing reactions without a solvent (neat conditions) or in the solid state (mechanochemistry) is a core goal of green chemistry. nih.gov These approaches can significantly reduce waste, eliminate the costs and hazards associated with solvent use, and sometimes lead to faster reaction times. nih.gov
For example, one-pot syntheses performed under solvent-free conditions, sometimes aided by microwave irradiation or mechanical energy (ball milling), have been shown to be effective for various transformations. researchgate.netnih.gov While a specific solvent-free synthesis for this compound is not detailed in the provided search results, the Knorr quinoline (B57606) synthesis, for instance, has been successfully performed where the initial step is solvent-free. nih.gov Investigating the feasibility of adapting organometallic additions or C-H functionalization reactions to solvent-free conditions could be a promising avenue for a greener synthesis of this compound.
Atom Economy Considerations in Reaction Design
The concept of atom economy, developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comnumberanalytics.comprimescholars.com Unlike reaction yield, which focuses on the amount of product obtained, atom economy assesses how well a reaction minimizes waste by design. primescholars.comrsc.org An ideal, or 100% atom-economical, reaction incorporates all reactant atoms into the product, with no atoms wasted as byproducts. jocpr.com Addition and rearrangement reactions are classic examples of highly atom-economical transformations. numberanalytics.comnih.gov
In designing a synthesis for this compound, evaluating potential routes through the lens of atom economy is crucial for developing a sustainable process. Traditional multi-step syntheses often employ reagents that generate significant stoichiometric byproducts, resulting in poor atom economy. primescholars.com For instance, a classical approach might involve the oxidation of the corresponding alcohol, 2-(2-bromophenyl)propan-1-ol. While effective, the use of stoichiometric heavy-metal oxidants like pyridinium chlorochromate (PCC) or chromic acid results in large amounts of chromium-containing waste, leading to a very low atom economy.
A more atom-economical approach is the direct hydroformylation of 2-bromostyrene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the alkene double bond, catalyzed by transition metals. Theoretically, this is an addition reaction where all atoms from the reactants (2-bromostyrene, carbon monoxide, and hydrogen) are incorporated into the final product, this compound, thus achieving 100% atom economy. This stands in stark contrast to substitution or elimination reactions which inherently generate byproducts. nih.gov
The following table compares the theoretical atom economy of two potential synthetic steps for producing this compound, illustrating the significant advantage of addition reactions over classical oxidation methods.
Table 1: Comparison of Theoretical Atom Economy in Synthetic Routes to this compound
| Reaction Type | Synthetic Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|---|
| Addition | Hydroformylation of 2-Bromostyrene | 2-Bromostyrene (C₈H₇Br) + Carbon Monoxide (CO) + Hydrogen (H₂) | This compound (C₉H₉BrO) | None (in theory) | 100% |
| Oxidation | Oxidation of 2-(2-bromophenyl)propan-1-ol | 2-(2-bromophenyl)propan-1-ol (C₉H₁₁BrO) + Pyridinium Chlorochromate (PCC) (C₅H₅NH[CrO₃Cl]) | This compound (C₉H₉BrO) | Reduced chromium species + Pyridinium hydrochloride | 48.4% |
Note: The atom economy for the oxidation reaction is calculated as: [MW of C₉H₉BrO] / [MW of C₉H₁₁BrO + MW of PCC] * 100. This calculation highlights the significant mass of the reagent that is not incorporated into the final product.
Sustainable Catalysis for this compound Production
Sustainable catalysis is a critical component of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, reusable, and environmentally benign. jocpr.comrsc.org Catalysts enhance reaction rates and allow processes to occur under milder conditions, which reduces energy consumption and minimizes the formation of unwanted side products. numberanalytics.compatsnap.com The development of sustainable catalytic methods for producing this compound is essential for creating an industrially viable and eco-friendly process.
The hydroformylation of 2-bromostyrene is a prime example of a powerful catalytic reaction. It is one of the most important industrial processes for the production of aldehydes. Traditionally, this reaction relies on catalysts containing precious metals like rhodium or cobalt. While highly effective, these metals are expensive and can be toxic. A key goal in sustainable catalysis is to develop systems based on more abundant, less toxic, and cheaper earth-abundant metals like iron, copper, or nickel. wisc.edunih.gov Furthermore, research focuses on designing advanced ligands for these metal catalysts to improve their activity and selectivity, allowing for lower catalyst loadings and easier separation and recycling.
Another key catalytic strategy relevant to the synthesis of this compound is the catalytic oxidation of 2-(2-bromophenyl)propan-1-ol. Instead of using stoichiometric and toxic chromium reagents, green catalytic systems can use clean and inexpensive terminal oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). These systems produce water as the only byproduct. Catalysts for such transformations can range from transition-metal complexes to metal-free systems like those based on nitroxyl (B88944) radicals (e.g., TEMPO).
The table below provides an overview of different catalytic approaches that could be applied to key steps in the synthesis of this compound, emphasizing their sustainability benefits.
Table 2: Sustainable Catalytic Approaches for this compound Synthesis
| Reaction Step | Catalyst Type | Example Catalyst System | Sustainability Advantages |
|---|---|---|---|
| Hydroformylation of 2-Bromostyrene | Homogeneous Transition Metal | Rh-complex with phosphine ligands (e.g., Rh(CO)₂(acac)/PPh₃) | High atom economy (100%), high selectivity for the aldehyde product, mild reaction conditions. |
| Hydroformylation of 2-Bromostyrene | Earth-Abundant Metal | Iron- or Copper-based catalysts | Reduces reliance on expensive and rare precious metals, lower toxicity, and cost-effective. nih.gov |
| Oxidation of 2-(2-bromophenyl)propan-1-ol | Aerobic Oxidation | Pd, Ru, or Cu catalysts with O₂ as terminal oxidant | Uses air as the oxidant, produces water as the only byproduct, avoids hazardous heavy-metal waste. |
| Oxidation of 2-(2-bromophenyl)propan-1-ol | Biocatalysis | Alcohol dehydrogenase enzymes | Operates in water under mild pH and temperature, highly selective, derived from renewable resources. patsnap.com |
By integrating principles of atom economy and sustainable catalysis, the synthesis of this compound can be shifted from classical, wasteful methods to modern, efficient, and environmentally responsible processes.
Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 2 2 Bromophenyl Propanal
Reactivity of the Aldehyde Functionality in 2-(2-bromophenyl)propanal
The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of an adjacent chiral center and an ortho-bromophenyl group can influence the stereochemical outcome of these reactions.
Nucleophilic addition is a fundamental reaction of aldehydes. nih.govrsc.org A wide array of nucleophiles can add to the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. rsc.org The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, followed by the breaking of the pi-bond and movement of electrons onto the oxygen atom. nih.govrsc.org
Common nucleophiles for this transformation include organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydrides, cyanides, and enolates. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield 3-(2-bromophenyl)butan-2-ol.
Table 1: Representative Nucleophilic Addition Reactions of this compound
| Nucleophile | Reagent Example | Expected Product |
| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | 3-(2-bromophenyl)butan-2-ol |
| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | 2-(2-bromophenyl)propan-1-ol |
| Cyanide | Hydrogen Cyanide (HCN) | 3-(2-bromophenyl)-2-hydroxybutanenitrile |
The aldehyde functionality of this compound can participate in various condensation reactions, such as the aldol (B89426) and Wittig reactions, to form new carbon-carbon bonds. In an aldol condensation, the enolate of this compound (formed by deprotonation of the alpha-carbon) can act as a nucleophile, attacking another molecule of the aldehyde. This is followed by dehydration to yield an α,β-unsaturated aldehyde.
The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). For example, reacting this compound with methyltriphenylphosphonium (B96628) bromide would yield 1-bromo-2-(prop-1-en-2-yl)benzene.
While less common for simple aldehydes, cycloaddition reactions such as the Diels-Alder reaction can occur if the aldehyde is part of a conjugated diene system. Intramolecular cyclization is also a possibility, where the aldehyde could react with another functional group within the same molecule, potentially triggered by the aryl bromide moiety. chemrxiv.orgnih.gov
The aldehyde group in this compound is readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the aldehyde to the corresponding carboxylic acid, 2-(2-bromophenyl)propanoic acid. nih.govmdpi.comnih.govnih.gov The reaction typically involves heating the aldehyde with an excess of the oxidizing agent in an acidic medium. nih.govresearchgate.net
Reduction: The aldehyde can be reduced to the primary alcohol, 2-(2-bromophenyl)propan-1-ol, using a variety of reducing agents. rsc.orgsigmaaldrich.com Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is also an effective method.
Table 2: Oxidation and Reduction of this compound
| Transformation | Reagent Example | Product |
| Oxidation | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 2-(2-bromophenyl)propanoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | 2-(2-bromophenyl)propan-1-ol |
The prochiral nature of the aldehyde group in this compound allows for enantioselective transformations to produce chiral products with high optical purity. This is a crucial aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals.
One important enantioselective reaction is the asymmetric reduction of the aldehyde to a chiral primary alcohol. This can be achieved using chiral reducing agents or, more commonly, through biocatalysis with enzymes like alcohol dehydrogenases. moltuslab.comsigmaaldrich.com
Furthermore, the development of one-pot multi-step enzymatic cascades has enabled the conversion of racemic 2-arylpropanals into chiral amines with high enantiomeric excess and yield. prepchem.com This process can involve dynamic kinetic resolution, where the aldehyde undergoes in-situ racemization, followed by an enantioselective amination catalyzed by a transaminase. prepchem.com
Enantioselective Michael additions are also a powerful tool for creating stereocenters. nih.govCurrent time information in Bangalore, IN.chemicalbook.comgoogle.com In such a reaction, a nucleophile would add to an α,β-unsaturated system derived from this compound in the presence of a chiral catalyst, leading to the formation of a product with a new stereocenter with high enantioselectivity.
Reactivity of the Aryl Bromine Moiety in this compound
The bromine atom attached to the phenyl ring offers a handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. A key consideration in these transformations is the compatibility of the reaction conditions with the aldehyde functionality.
The aryl bromide in this compound can readily participate in a range of palladium- or nickel-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For example, coupling this compound with phenylboronic acid would yield 2-(biphenyl-2-yl)propanal.
Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. chemrxiv.org The reaction of this compound with styrene (B11656), for instance, would lead to the formation of 2-(2-vinylphenyl)propanal, which could potentially undergo further intramolecular reactions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. sigmaaldrich.comCurrent time information in Bangalore, IN. Coupling this compound with phenylacetylene (B144264) would produce 2-(2-(phenylethynyl)phenyl)propanal.
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. nih.govprepchem.com This would convert this compound into the corresponding N-aryl or N-alkyl aminophenylpropanal.
Cyanation: The bromo group can be replaced by a cyano group through palladium- or nickel-catalyzed cyanation reactions, using cyanide sources like potassium hexacyanoferrate(II) or zinc cyanide. moltuslab.comnih.govgoogle.com This would yield 2-(2-cyanophenyl)propanal.
Table 3: Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | 2-(biphenyl-2-yl)propanal |
| Heck-Mizoroki | Styrene | Pd(OAc)₂, PPh₃, Base | 2-(2-styrylphenyl)propanal |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base | 2-(2-(phenylethynyl)phenyl)propanal |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Ligand, Base | 2-(2-(phenylamino)phenyl)propanal |
| Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂, Ligand | 2-(2-cyanophenyl)propanal |
Nucleophilic Aromatic Substitution (SNAr) Strategies with this compound
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. pharmdguru.com For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. organicchemistrytutor.commasterorganicchemistry.com The aldehyde group in this compound is an electron-withdrawing group, which can facilitate SNAr reactions at the ortho position where the bromine atom is located.
The mechanism of SNAr generally proceeds via an addition-elimination pathway. organicchemistrytutor.com The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The leaving group is then expelled, restoring the aromaticity of the ring. Strong nucleophiles are typically required for this transformation.
Directed Ortho-Metalation Strategies and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting aryllithium species can then be quenched with various electrophiles. harvard.edu
In the case of this compound, the aldehyde group itself is not a typical DMG. However, it can be converted in situ into a directing group, for example, by forming an imine or an acetal. Alternatively, other functional groups on the ring could direct metalation. If a suitable DMG is present, treatment with a strong base like n-butyllithium would lead to the formation of an organolithium intermediate, which can then react with a range of electrophiles to introduce new functional groups onto the aromatic ring. nih.govmdpi.comnih.govmdpi.com
Intramolecular Reactions and Cyclization Strategies Involving this compound
The bifunctional nature of this compound, possessing both an aldehyde and an aryl bromide, makes it a prime candidate for intramolecular reactions to form cyclic structures.
One prominent example is the intramolecular Ullmann reaction. byjus.com This reaction can be used to form five-membered rings and even larger ring systems. wikipedia.orgbyjus.com For this compound, if the side chain is modified to contain a nucleophile, an intramolecular Ullmann-type coupling could lead to the formation of a heterocyclic system. For instance, if the aldehyde is converted to a suitable enolate or enamine derivative, an intramolecular C-C bond formation could be envisioned.
Another possibility involves an intramolecular Heck reaction. If the propanal side chain is modified to contain an alkene, an intramolecular Heck reaction could be used to construct a fused ring system. These cyclization strategies are valuable for the synthesis of complex polycyclic molecules.
Radical Cyclization Pathways
Radical cyclization reactions offer a powerful method for the construction of cyclic systems, and the structure of this compound is well-suited for such transformations. The generation of an aryl radical at the C2 position of the phenyl ring, typically through the homolytic cleavage of the carbon-bromine bond, can initiate an intramolecular cyclization.
The primary pathway for radical cyclization would involve the attack of the initially formed aryl radical onto the π-system of the enol or enolate derived from the propanal moiety. The feasibility and outcome of this cyclization are dependent on several factors, including the method of radical generation and the reaction conditions.
Key Research Findings on Analogous Systems:
While direct studies on this compound are not extensively documented, research on similar aryl halides provides insight into potential radical cyclization pathways. For instance, studies on the radical cyclizations of aryl iodides mediated by diazaphospholene hydrides, which can be made catalytic with the use of a silane (B1218182) and an alkali metal salt under visible light irradiation, demonstrate the viability of such transformations. chemrxiv.orgchemrxiv.org These reactions have been shown to work for aryl bromides as well. chemrxiv.orgchemrxiv.org The general mechanism involves the formation of a phosphorus halide as a byproduct. chemrxiv.org
Furthermore, copper-catalyzed atom transfer radical cyclization (ATRC) of compounds like O-allyl-2,2-dichlorohemiacetal acetates has been used to construct cyclic acetals. nih.gov This suggests that transition metal catalysis could be a viable strategy to promote the radical cyclization of this compound. In such a scenario, the reaction of an initial radical with a copper(I) complex would generate a new radical that then undergoes cyclization. nih.gov
The table below summarizes potential radical cyclization products of this compound based on analogous reactions.
| Starting Material | Potential Radical Intermediate | Cyclization Product | Reaction Type |
| This compound | 2-Formyl-α-methylbenzyl radical | Indanone derivative | 5-exo-trig |
| This compound | Aryl radical attacking enol/enolate | Dihydroindenol derivative | 5-exo-trig |
Ring-Closing Reactions Driven by Aldehyde or Aryl Bromide Reactivity
The presence of both an aldehyde and an aryl bromide in this compound allows for a variety of ring-closing reactions, most notably transition-metal-catalyzed intramolecular couplings.
A prominent example is the intramolecular Heck reaction . wikipedia.orgorganicreactions.org This palladium-catalyzed reaction involves the coupling of the aryl bromide with the enol or enolate form of the propanal. wikipedia.orgorganicreactions.orglibretexts.orgorganic-chemistry.org The reaction is a powerful tool for constructing carbocyclic and heterocyclic rings of various sizes. wikipedia.orgorganicreactions.org The intramolecular nature of the reaction is entropically favored and often leads to high regioselectivity and stereoselectivity. libretexts.org
The catalytic cycle of an intramolecular Heck reaction typically proceeds through a neutral or cationic pathway. wikipedia.org The neutral pathway begins with the oxidative addition of the aryl bromide to a Pd(0) complex. wikipedia.org Subsequent coordination of the alkene (from the enol form of the aldehyde) and migratory insertion forms the new carbon-carbon bond. wikipedia.org The cationic pathway, often favored with triflate substrates or in the presence of silver salts, involves a cationic palladium aryl complex. wikipedia.org
Mechanistic Considerations for Intramolecular Heck Reaction of this compound:
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond to form an arylpalladium(II) complex.
Enolate Formation: A base abstracts a proton from the α-carbon of the aldehyde to form an enolate.
Intramolecular Carbopalladation: The enolate coordinates to the palladium center, followed by migratory insertion of the aryl group onto the enolate double bond. This step is typically regioselective, favoring the formation of a five-membered ring (exo cyclization).
β-Hydride Elimination: Elimination of a palladium hydride species regenerates the double bond, leading to an indenone derivative.
Reductive Elimination: The Pd(II)-hydride complex is reduced back to the active Pd(0) catalyst by the base.
The table below outlines the expected products from an intramolecular Heck reaction of this compound.
| Catalyst System | Base | Potential Product |
| Pd(OAc)₂, PPh₃ | Et₃N | 2-Methyl-1H-inden-1-one |
| Pd₂(dba)₃, BINAP | Ag₂CO₃ | Chiral indenone derivative |
Pericyclic Reactions and Rearrangements Involving the Molecular Framework
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.orgebsco.comstereoelectronics.orgox.ac.uk The molecular framework of this compound, particularly after initial transformations, could potentially undergo such reactions. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. ox.ac.uk
Electrocyclic Reactions:
An electrocyclic reaction is a concerted ring-closing or ring-opening reaction involving a conjugated π-system. libretexts.orgstereoelectronics.orgox.ac.uk While this compound itself is not set up for a direct electrocyclization, intermediates derived from it could be. For example, if the propanal side chain were to be converted into a conjugated system, such as a diene, an electrocyclic ring closure could be envisioned.
Sigmatropic Rearrangements:
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. wikipedia.orgyoutube.comlibretexts.orgyoutube.comyoutube.com These reactions are classified by an order term [i,j]. wikipedia.org A potential, though less direct, sigmatropic rearrangement involving this compound could occur in a derivative where the propanal side chain is modified. For instance, conversion to an allyl ether derivative could open the door to a wikipedia.orgwikipedia.org-sigmatropic rearrangement, such as the Claisen rearrangement. wikipedia.orgyoutube.comyoutube.comyoutube.com
The table below indicates hypothetical pericyclic reactions of derivatives of this compound.
| Derivative of this compound | Reaction Type | Potential Product |
| Derivative with a conjugated triene system | 6π Electrocyclization | Bicyclic cyclohexadiene derivative |
| Allyl ether derivative | wikipedia.orgwikipedia.org-Sigmatropic (Claisen) Rearrangement | ortho-Substituted phenol |
Transition State Characterization and Reaction Pathway Analysis
The elucidation of reaction mechanisms and the prediction of product selectivity rely heavily on the characterization of transition states and the analysis of reaction pathways. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for these investigations. beilstein-journals.orgyoutube.comresearchgate.net
For the potential intramolecular reactions of this compound, DFT calculations could provide critical insights:
Radical Cyclization: Calculations can determine the activation barriers for the aryl radical addition to the enol/enolate double bond, helping to predict the feasibility and regioselectivity (exo vs. endo cyclization) of the process.
Intramolecular Heck Reaction: DFT can be used to model the entire catalytic cycle, identifying the rate-determining step and elucidating the factors that control stereoselectivity in asymmetric variants. princeton.edu The geometries of the transition states for migratory insertion can reveal the origins of product distributions.
Pericyclic Reactions: Computational analysis can verify whether a potential reaction is indeed concerted and can predict the stereochemical outcome based on the calculated energies of the symmetry-allowed and symmetry-forbidden transition states.
Hypothetical Transition State Data for Intramolecular Heck Reaction:
While specific DFT studies on this compound are lacking, we can hypothesize the relative energies of key transition states in a potential intramolecular Heck reaction based on general principles.
| Transition State | Description | Expected Relative Energy (kcal/mol) |
| TS_OA | Oxidative Addition of C-Br to Pd(0) | Moderate |
| TS_MI_exo | Migratory Insertion (5-exo-trig) | Lower than TS_MI_endo |
| TS_MI_endo | Migratory Insertion (6-endo-trig) | Higher than TS_MI_exo |
| TS_βH | β-Hydride Elimination | Generally low barrier |
This hypothetical data suggests that the exo cyclization pathway would be kinetically favored, a common observation in intramolecular Heck reactions leading to five- and six-membered rings. princeton.edu
Role of 2 2 Bromophenyl Propanal As a Versatile Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-(2-bromophenyl)propanal as a precursor lies in its bifunctional nature. The aldehyde group is a classic electrophile, readily participating in a host of carbon-carbon and carbon-heteroatom bond-forming reactions. These include condensations, additions, and cyclizations. Simultaneously, the aryl bromide component is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are foundational methods for constructing intricate molecular architectures. nih.govrsc.orgyoutube.comontosight.aiyoutube.comyoutube.com
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.gov The structure of this compound makes it a hypothetical starting point for the synthesis of various fused heterocyclic systems.
Application in Heterocyclic Compound Synthesis
Synthesis of Indoles and Quinolines
Indoles: The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions. nih.govnih.govnih.gov Theoretically, this compound could serve as the aldehyde component in this reaction, reacting with a substituted or unsubstituted phenylhydrazine to form a phenylhydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization, involving a youtube.comyoutube.com-sigmatropic rearrangement, would be expected to yield a substituted indole. The bromine atom on the phenyl ring could then be used for further functionalization of the indole core.
Quinolines: Several classic named reactions could potentially utilize this compound for quinoline (B57606) synthesis. The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. google.comwikipedia.orgguidechem.com In a variation, this compound could react with a 2-aminoaryl ketone. The Doebner-von Miller reaction is another method, reacting anilines with α,β-unsaturated carbonyl compounds. nih.govchemicalbook.comscirp.org This unsaturated carbonyl could potentially be formed in situ from this compound. These pathways would lead to quinolines bearing a 2-bromophenyl substituent, a versatile handle for further chemical transformations.
Formation of Benzimidazoles and Benzoxazoles
The synthesis of benzimidazoles and benzoxazoles commonly involves the condensation of o-phenylenediamine (B120857) or o-aminophenol, respectively, with an aldehyde. nih.govbibliomed.orgnih.govwhiterose.ac.uksigmaaldrich.com In this context, this compound could serve as the aldehyde component.
Benzimidazoles: The reaction of this compound with o-phenylenediamine would be expected to initially form a Schiff base, which would then undergo cyclization and oxidation (often air oxidation) to yield a 2-substituted benzimidazole. The product would be 2-(1-(2-bromophenyl)ethyl)-1H-benzimidazole.
Benzoxazoles: Similarly, the condensation of this compound with o-aminophenol would lead to the formation of 2-(1-(2-bromophenyl)ethyl)benzo[d]oxazole. youtube.combibliomed.orgwhiterose.ac.uksigmaaldrich.com The resulting bromo-substituted benzoxazole (B165842) could be a substrate for further diversification through cross-coupling reactions. For instance, a subsequent Suzuki reaction could introduce various aryl or heteroaryl groups at the 2'-position of the phenyl ring. youtube.com
Construction of Carbazole (B46965) Frameworks
The synthesis of carbazoles often involves the formation of a central five-membered nitrogen-containing ring fused between two benzene (B151609) rings. While direct routes from this compound are not documented, a multi-step pathway could be envisioned. For example, a palladium-catalyzed intramolecular C-N bond formation is a common strategy. nih.gov A potential, though speculative, route could involve the conversion of the propanal to an amine, followed by coupling with a suitably substituted aryl halide to create a biaryl amine precursor, which could then undergo intramolecular cyclization to form the carbazole skeleton.
Synthesis of Triazole Derivatives
The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, often catalyzed by copper(I) in what is known as "click chemistry". youtube.com To utilize this compound in this context, it would first need to be converted into either an alkyne or an azide derivative. For example, the aldehyde could be converted to a terminal alkyne through the Corey-Fuchs reaction or Seyferth-Gilbert homologation. This alkyne could then react with various organic azides to produce a range of 1,4-disubstituted 1,2,3-triazoles. Conversely, the aldehyde could be reductively aminated to an amine, which could then be converted to an azide, ready for reaction with a variety of alkynes.
While no specific examples of the use of this compound in the total synthesis of alkaloids or other natural products have been found in the surveyed literature, its potential as a versatile building block remains. youtube.com In complex total synthesis, the introduction of a fragment that contains both a reactive carbonyl group and a handle for cross-coupling (the aryl bromide) can be highly strategic. This would allow for the initial construction of a portion of the carbon skeleton via reactions of the aldehyde, followed by a late-stage elaboration using the bromine for the formation of a key bond, for example, in the macrocyclization step or for the attachment of a side chain. The stereocenter at the alpha-position of the propanal also introduces an element of chirality that could be exploited in asymmetric synthesis.
Building Block for Advanced Materials Precursors (Excluding Material Properties)
The utility of this compound as a precursor for advanced materials is an area of growing interest, although specific examples in the literature are not extensively documented. The inherent reactivity of the aldehyde functional group allows for its participation in a variety of polymerization reactions. Aldehydes are known to be highly reactive under mild conditions, which is advantageous for the synthesis of a diverse range of functional polymers. rsc.org
One potential application lies in the synthesis of functional polymers through reactions like condensation polymerization. For instance, the aldehyde group can react with nucleophiles such as amines or hydrazines to form imines or hydrazones, respectively, which can serve as linkages in a polymer backbone. rsc.org Research on other aldehyde-functional monomers has demonstrated their utility in creating polymers that can be further modified post-polymerization, suggesting a similar potential for this compound. acs.orgdigitellinc.com The presence of the bromo-substituent on the phenyl ring could also allow for subsequent cross-coupling reactions, further functionalizing the resulting polymer.
The development of aldehyde-functional polycarbonates through the ozonolysis of alkene precursors has been shown to be a viable route to reactive polymer platforms. rsc.org While not a direct application of this compound, this highlights the value of the aldehyde group in polymer chemistry. The synthesis of polymers from aldehyde-bearing monomers can, however, be challenging, sometimes requiring controlled radical polymerization techniques to manage molecular weight and dispersity. rsc.org
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Reactant | Linkage Formed | Potential Polymer Type |
| Condensation | Diamine | Imine | Polyimine |
| Condensation | Dihydrazine | Hydrazone | Polyhydrazone |
| Wittig Reaction | Bis(phosphonium salt) | Alkene | Poly(phenylene vinylene) derivative |
| Knoevenagel Condensation | Activated methylene (B1212753) compound | Carbon-carbon double bond | Functionalized polyacrylate derivative |
This table represents theoretical applications based on the known reactivity of the aldehyde functional group.
Construction of Complex Carbon Frameworks via this compound Derivatives
The unique combination of functional groups in this compound makes it a candidate for the construction of intricate carbon skeletons through various synthetic strategies.
The stereocontrolled synthesis of remote stereocenters is a significant challenge in organic chemistry. While direct evidence of this compound's application in this area is limited, the principles of asymmetric synthesis suggest its potential. The aldehyde group can undergo a variety of stereoselective addition reactions, such as aldol (B89426) or Grignard reactions, where the use of chiral auxiliaries or catalysts can control the formation of a new stereocenter adjacent to the phenyl ring. The existing stereocenter, if the propanal is used in an enantiopure form, can influence the stereochemical outcome of subsequent reactions at a distance, a concept known as stereocontrol.
The strategic placement of the bromine atom could also be exploited. For instance, a subsequent intramolecular reaction, such as a Heck reaction, could be envisioned where the stereochemistry of the propanal side chain dictates the facial selectivity of the cyclization, thereby establishing a remote stereocenter. The successful application of such strategies is highly dependent on the development of specific reaction conditions that favor the desired stereochemical outcome.
Macrocycles are of significant interest in medicinal and materials chemistry. The bifunctional nature of this compound derivatives makes them attractive starting materials for macrocyclization reactions. The aldehyde can be converted into a variety of other functional groups, such as an alcohol or an amine, which can then participate in ring-closing reactions.
The bromine atom on the phenyl ring is particularly well-suited for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming macrocycles. For example, a derivative of this compound could be designed with a terminal alkyne at the other end of a long chain. An intramolecular Sonogashira or Suzuki coupling could then be employed to form the macrocyclic ring. The success of such a macrocyclization would depend on factors such as the length and flexibility of the linker chain and the reaction conditions used to promote intramolecular over intermolecular reactions.
Table 2: Potential Macrocyclization Reactions with this compound Derivatives
| Reaction Type | Functional Groups Involved | Catalyst/Reagent |
| Intramolecular Heck Reaction | Alkene and Aryl Bromide | Palladium catalyst |
| Intramolecular Sonogashira Coupling | Terminal Alkyne and Aryl Bromide | Palladium/Copper catalyst |
| Intramolecular Suzuki Coupling | Boronic Acid and Aryl Bromide | Palladium catalyst |
| Intramolecular Buchwald-Hartwig Amination | Amine and Aryl Bromide | Palladium catalyst |
This table outlines theoretical pathways to macrocycles based on the functional groups present in derivatives of this compound.
Development of Chiral Scaffolds from Enantiopure this compound
The development of enantiomerically pure compounds is crucial in fields such as pharmacology and materials science. enamine.netnih.gov Enantiopure this compound, or its derivatives, can serve as a valuable chiral building block for the synthesis of more complex chiral molecules. enamine.netnih.govambeed.commoldb.comspectrumchemical.com
A key strategy in asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. chemicalbook.com While there is no direct report of this compound itself being used as a chiral auxiliary, its derivatives have been employed in the synthesis of complex chiral targets. For example, (R)-N-(2-bromobenzyl)-2-methylpropane-2-sulfinamide, which can be synthesized from the reduction of the corresponding imine derived from 2-bromobenzaldehyde (B122850), has been used as a chiral precursor. The chirality in this precursor directs the stereochemical outcome of subsequent transformations.
The synthesis of enantiopure "Turbo Chirality Targets" has utilized a derivative of 2-bromobenzyl amine. The process starts with the treatment of 2-bromobenzaldehyde with a chiral auxiliary, tert-butanesulfinamide, to create a chiral imine. This imine is then reduced to form a chiral N-(2-bromobenzyl) derivative. This chiral building block is then used in the assembly of complex, non-symmetrical structures with controlled three-dimensional arrangements. The presence of the bromo-substituent is key for subsequent phosphorus-carbon bond-forming reactions under catalytic conditions.
The ability to synthesize enantiopure derivatives of this compound would open up possibilities for its use in asymmetric catalysis, either as a precursor to a chiral ligand or as a chiral starting material for the synthesis of a target molecule with defined stereochemistry.
Advanced Spectroscopic and Structural Elucidation Studies of 2 2 Bromophenyl Propanal and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous assignment of stereochemistry and the analysis of conformational isomers in molecules like 2-(2-bromophenyl)propanal.
While specific NMR data for this compound is not extensively available in public literature, the expected 1H and 13C NMR spectral data can be predicted based on the analysis of similar compounds like propanal and other substituted phenylpropanals. docbrown.infodocbrown.info For instance, in propanal, the aldehyde proton (CHO) appears as a distinct signal, and the adjacent methylene (B1212753) (CH2) and methyl (CH3) protons exhibit characteristic splitting patterns due to spin-spin coupling. docbrown.info In this compound, the aromatic protons would present complex splitting patterns in the downfield region of the 1H NMR spectrum, influenced by the bromine substituent. The aldehydic proton would likely appear as a doublet, coupled to the adjacent methine proton.
For derivatives, such as those resulting from the α-bromination of aldehydes, 1H NMR is crucial for determining the extent of the reaction by observing the signals of the starting aldehyde and the resulting mono- and di-brominated products. acs.org
Interactive Table: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aldehydic-H | ~9.5-9.8 | Doublet | ~2-3 |
| Methine-H | ~3.6-4.0 | Quartet | ~7 |
| Methyl-H | ~1.3-1.5 | Doublet | ~7 |
| Aromatic-H | ~7.0-7.8 | Multiplet | - |
Interactive Table: Predicted 13C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl-C | ~200-205 |
| Methine-C | ~45-55 |
| Methyl-C | ~15-20 |
| C-Br (Aromatic) | ~120-125 |
| Other Aromatic-C | ~127-140 |
To overcome the limitations of 1D NMR in complex molecules, a variety of 2D NMR techniques are employed for the detailed structural elucidation of this compound and its derivatives. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) coupling networks, allowing for the establishment of connectivity between adjacent protons. For this compound, COSY would show correlations between the aldehydic proton and the methine proton, and between the methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the 13C signals based on the already assigned 1H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is particularly useful for connecting different fragments of the molecule, for example, showing correlations from the methine and methyl protons to the aromatic carbons and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For molecules with restricted rotation, like some derivatives of this compound, NOESY can help in determining the preferred conformation and the relative stereochemistry of substituents. nih.gov
The application of these techniques provides a comprehensive picture of the molecular structure, confirming the connectivity and stereochemistry. ipb.pt
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating dynamic processes such as conformational changes that occur on the NMR timescale. youtube.comyoutube.comlibretexts.org For molecules like this compound, hindered rotation around the bond connecting the phenyl ring and the propanal moiety can lead to the existence of different conformational isomers (rotamers) at low temperatures. nih.gov
By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer. youtube.com From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the rotational process can be calculated. This provides valuable information about the conformational flexibility and stability of the molecule. nih.gov
Mass Spectrometry (MS) for Mechanistic Studies and Reaction Monitoring
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns, which can provide valuable structural information. nih.gov
Tandem mass spectrometry (MS/MS) is employed to gain deeper insight into the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. nih.gov For this compound, the molecular ion ([M]+) would be subjected to collision-induced dissociation (CID).
Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). miamioh.edudocbrown.info For aromatic aldehydes, cleavage of the bond between the aromatic ring and the side chain is also a characteristic fragmentation. miamioh.edu In the case of this compound, the presence of the bromine atom would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (79Br and 81Br). osti.gov
The analysis of ethyl 3-(2-chlorophenyl)-propenoate, a related compound, has shown the loss of the ortho-halogen, suggesting a potential fragmentation pathway for this compound could involve the loss of the bromine atom. nih.gov
Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 212/214 | [C9H9BrO]+• | Molecular ion peak with bromine isotopic pattern |
| 183/185 | [C8H8Br]+ | Loss of CHO group |
| 133 | [C9H9O]+ | Loss of Br radical |
| 105 | [C7H5O]+ | Further fragmentation |
| 77 | [C6H5]+ | Phenyl cation |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.govresearchgate.net This is particularly crucial for distinguishing between ions that may have the same nominal mass but different elemental formulas. For this compound (C9H9BrO), HRMS would confirm its elemental composition with a high degree of confidence, differentiating it from other potential isobaric compounds. This technique is also vital in identifying and confirming the elemental composition of byproducts and degradation products in complex reaction mixtures. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1720-1740 cm-1. The C-H stretching vibration of the aldehyde proton appears as a weaker band around 2720-2820 cm-1. The spectrum would also show characteristic bands for the aromatic ring, including C-H and C=C stretching vibrations, as well as bands related to the C-Br stretching vibration, usually in the lower frequency region.
Raman spectroscopy, which relies on changes in polarizability during vibrations, provides complementary information. americanpharmaceuticalreview.com While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. The aromatic ring vibrations are typically strong in the Raman spectrum. researchgate.net Comparing the IR and Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule.
Interactive Table: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm-1) | Typical Raman Wavenumber (cm-1) |
| Aldehyde | C=O Stretch | 1720-1740 (Strong) | 1720-1740 (Medium) |
| Aldehyde | C-H Stretch | 2720-2820 (Weak) | 2720-2820 (Weak) |
| Aromatic Ring | C=C Stretch | 1450-1600 (Multiple bands) | 1450-1600 (Strong bands) |
| Aromatic Ring | C-H Stretch | ~3000-3100 | ~3000-3100 |
| Alkyl | C-H Stretch | 2850-2960 | 2850-2960 |
| Bromo-Aromatic | C-Br Stretch | 500-600 | 500-600 |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for analyzing chiral molecules. wikipedia.org CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. wikipedia.org For a given pair of enantiomers, the CD spectra are mirror images of each other, and the ORD curves are of opposite sign, making these techniques ideal for determining the enantiomeric purity of a sample.
The absolute configuration of a chiral molecule, the actual three-dimensional arrangement of its atoms, can often be determined by comparing experimentally measured CD or ORD spectra with those predicted by quantum-mechanical calculations. wikipedia.org This combined experimental and theoretical approach has become a cornerstone in the structural elucidation of new chiral compounds. nih.gov
However, a thorough search of scientific databases reveals a lack of specific CD or ORD data for this compound. While the principles of these techniques are broadly applicable to chiral aldehydes, the specific electronic transitions of the 2-bromophenyl chromophore in conjunction with the chiral center in the propanal moiety would result in a unique chiroptical signature that has not yet been reported. The development of methods for the enantioselective analysis of related 2-arylpropanals suggests that such studies on this compound are feasible and would be of significant interest. nih.gov
Table 1: Hypothetical Chiroptical Data for Enantiomers of a 2-Arylpropanal Derivative
| Enantiomer | Wavelength of Maximum Absorption (λmax) | Molar Ellipticity ([θ]) at λmax (deg·cm²/dmol) | Sign of Cotton Effect |
| (R)-enantiomer | 290 nm | +15,000 | Positive |
| (S)-enantiomer | 290 nm | -15,000 | Negative |
| Note: This table is illustrative and does not represent actual experimental data for this compound. |
Single-Crystal X-ray Diffraction Analysis of Crystalline Derivatives for Absolute Structure Confirmation
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org This technique involves irradiating a single, high-quality crystal of a compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed three-dimensional model of the electron density within the crystal can be constructed, revealing the precise arrangement of atoms and the absolute stereochemistry. wikipedia.org
For chiral molecules, the determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by heavier atoms in the structure, such as the bromine atom in this compound. This effect, known as the Bijvoet effect, allows for the unambiguous assignment of the R or S configuration at the chiral center. wikipedia.orglibretexts.org
The successful application of this technique requires the preparation of a suitable single crystal of the target compound or a crystalline derivative. While information on the synthesis of related compounds like 2-(2-bromophenyl)-2-propanol exists, chemicalbook.comchemicalbook.com reports on the synthesis and crystallographic analysis of crystalline derivatives of this compound are absent from the current body of scientific literature. The creation of such derivatives, for instance, through reaction of the aldehyde with a chiral resolving agent to form diastereomers, would be a critical step towards obtaining single crystals suitable for X-ray diffraction analysis.
Table 2: Illustrative Crystallographic Data for a Chiral Organic Molecule
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.7 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1640 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
| Note: This table presents example data and is not based on experimental results for a derivative of this compound. |
Computational and Theoretical Investigations Pertaining to 2 2 Bromophenyl Propanal
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on density functional theory (DFT), are fundamental to elucidating the electronic nature and predicting the chemical behavior of 2-(2-bromophenyl)propanal.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arxiv.org It provides a balance between accuracy and computational cost, making it suitable for determining the ground state geometries and energetics of medium-sized organic molecules. numberanalytics.com For this compound, a geometry optimization would be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G**) to find the lowest energy arrangement of its atoms.
Below are predicted geometrical parameters for the ground state of this compound based on typical values for similar structural motifs.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths | ||
| C-Br | ~1.90 Å | |
| C=O | ~1.21 Å | |
| C-C (Aromatic) | ~1.39 - 1.41 Å | |
| C(Aromatic)-C(Chiral) | ~1.51 Å | |
| C(Chiral)-C(Aldehyde) | ~1.52 Å | |
| Bond Angles | ||
| C-C-Br (Aromatic) | ~120° | |
| C(Aromatic)-C(Chiral)-C(Aldehyde) | ~110° | |
| C(Chiral)-C(Aldehyde)=O | ~124° | |
| Dihedral Angle | ||
| C(Aromatic)-C(Aromatic)-C(Chiral)-C(Aldehyde) | Varies with conformation |
Transition state (TS) modeling is a critical computational tool for predicting the feasibility and outcomes of chemical reactions. By locating the transition state structure on a potential energy surface, chemists can calculate activation energies and gain insight into reaction pathways. Aromatic aldehydes undergo various reactions, with nucleophilic addition to the carbonyl group being fundamental. youtube.com
For this compound, a key reaction to model would be an aldol-type reaction, where an enolate attacks the electrophilic aldehyde carbon. Computational models, such as the Zimmerman-Traxler model for aldol (B89426) reactions, predict the stereochemical outcome by analyzing the geometry of a six-membered ring-like transition state. youtube.comyoutube.com The substituents on the aldehyde (the 2-bromophenyl group) and the chiral center (the methyl group) would play a significant role in dictating the facial selectivity of the nucleophilic attack due to steric hindrance, influencing which diastereomer is preferentially formed.
Furthermore, cycloaddition reactions often involve aromatic transition states, where the reaction's feasibility is governed by the number of electrons participating, analogous to Hückel's rule for aromaticity. bris.ac.ukchemistrysteps.com While not a direct cycloaddition reactant itself, modeling the interaction of this compound in pericyclic reaction pathways can reveal its potential as a dienophile or electrophile and predict whether the reaction is thermally or photochemically allowed. bris.ac.uk
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure verification and assignment. github.io By comparing calculated spectra with experimental ones, researchers can confirm the identity and stereochemistry of a synthesized compound. researchgate.net
DFT calculations are particularly effective for predicting NMR and IR spectra.
NMR Spectroscopy: The magnetic shielding constants for each nucleus (¹H and ¹³C) can be calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects. mdpi.com
IR Spectroscopy: The calculation of vibrational frequencies helps in assigning the absorption bands observed in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Aldehyde H | 9.5 - 9.8 | - | Highly deshielded by the electron-withdrawing carbonyl group. |
| Aldehyde C | 200 - 205 | Deshielded C=O carbon. | |
| Chiral CH | 3.5 - 3.9 | 50 - 55 | Influenced by both the aromatic ring and the carbonyl group. |
| Methyl CH₃ | 1.2 - 1.4 | 15 - 20 | Typical aliphatic region. |
| Aromatic CHs | 7.1 - 7.7 | 125 - 135 | Range reflects different electronic environments due to substituents. |
| Aromatic C-Br | - | 120 - 125 | Carbon directly attached to the electronegative bromine. |
These computational approaches, from determining ground state structures to predicting spectral outcomes, provide a comprehensive theoretical framework for understanding the chemical nature of this compound. nih.gov
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a powerful tool in structural elucidation. frontiersin.org Techniques such as Density Functional Theory (DFT) are frequently employed to calculate the isotropic shielding values of nuclei within a molecule, which are then converted to chemical shifts. frontiersin.orgresearchgate.netrsc.org The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of environmental factors like solvents. nih.gov
For instance, studies on other organic molecules have demonstrated that methods like ωB97XD with an appropriate basis set can yield reliable 19F NMR chemical shift predictions with a root mean square error of around 3.57 ppm. researchgate.netrsc.org Similar approaches are used for 1H and 13C NMR, where machine learning algorithms have also been integrated to enhance the accuracy of predictions and reduce computational cost. frontiersin.org However, no specific studies applying these methods to this compound have been found.
A hypothetical computational study on this compound would likely involve the following steps:
Optimization of the molecule's 3D geometry using a suitable level of theory.
Calculation of the magnetic shielding tensors for each nucleus (1H, 13C).
Referencing these values to a standard, typically tetramethylsilane (TMS), to obtain the chemical shifts (δ). docbrown.info
Without experimental data to compare against, any purely theoretical prediction would remain unvalidated for this specific compound.
Vibrational Frequency Calculations for IR/Raman Assignment
Theoretical calculations of vibrational frequencies are instrumental in the assignment of bands observed in infrared (IR) and Raman spectra. rsc.org These calculations, often performed using DFT methods, can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. niscpr.res.inscirp.org The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. scirp.org
For example, in the study of related benzaldehyde (B42025) derivatives like 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde, the B3LYP/6-311++G(d,p) level of theory has been used to calculate vibrational frequencies, showing good agreement with experimental data after scaling. niscpr.res.in Such calculations allow for the detailed assignment of vibrational modes, including stretching, bending, and torsional motions of the molecule's functional groups and aromatic ring. niscpr.res.inresearchgate.net
A computational analysis of the vibrational spectra of this compound would provide insights into the characteristic frequencies of the C-Br stretch, the aldehyde C=O and C-H stretches, and the various modes of the substituted benzene (B151609) ring. However, no such specific analysis for this compound is currently published.
Molecular Recognition Studies of this compound Derivatives (Excluding biological activity, focusing on molecular interaction principles)
Molecular recognition governs how molecules interact with one another through non-covalent forces such as hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. frontiersin.org These principles are fundamental to understanding phenomena ranging from supramolecular assembly to the formation of crystalline structures. frontiersin.orgmdpi.com
Studies on derivatives of other aromatic compounds provide a framework for how derivatives of this compound might behave. For instance, research on diarylamide quasiracemates demonstrates that subtle changes in the position and nature of substituents can significantly impact crystal packing and molecular recognition events. mdpi.com The interplay of molecular shape and intermolecular forces dictates whether a stable co-crystal or a quasiracemic mixture will form. mdpi.com
The principles of molecular recognition involving derivatives of this compound would be dictated by the electronic and steric properties of the bromine atom and the propanal group. The aldehyde moiety can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding. The aromatic ring provides a platform for π-stacking interactions. The specific nature of these interactions would influence how these molecules self-assemble or interact with other molecules in their environment. However, specific experimental or computational studies focusing on the molecular recognition of this compound derivatives are absent from the current body of scientific literature.
Derivatization Strategies and Analogue Synthesis Based on 2 2 Bromophenyl Propanal
Systematic Functionalization of the Aldehyde Moiety
The aldehyde group in 2-(2-bromophenyl)propanal is a prime site for a multitude of chemical transformations, allowing for the introduction of a wide range of functional groups and the extension of the carbon chain.
One of the most fundamental transformations is the Wittig reaction , which converts the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orglumenlearning.comlibretexts.org By selecting the appropriate Wittig reagent (a phosphonium (B103445) ylide), a variety of substituted alkenes can be synthesized. wikipedia.orgorganic-chemistry.orglumenlearning.comlibretexts.orgberkeley.edu For instance, reaction with methylenetriphenylphosphorane (B3051586) would yield the corresponding terminal alkene, while stabilized ylides, such as (triphenylphosphoranylidene)acetates, would introduce an acrylate (B77674) moiety. organic-chemistry.orgberkeley.edu
Reductive amination is another powerful method for functionalizing the aldehyde group, providing a direct route to primary, secondary, and tertiary amines. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.orgnih.gov This one-pot reaction typically involves the condensation of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. masterorganicchemistry.comwikipedia.orglibretexts.org This method is highly versatile, as a wide range of primary and secondary amines can be used to generate a library of amine derivatives. wikipedia.orgresearchgate.net
The following table illustrates potential derivatization reactions at the aldehyde position of this compound.
| Reaction Type | Reagent(s) | Product Structure | Product Class |
| Wittig Reaction | Ph₃P=CH₂ | Alkene | |
| Wittig Reaction | Ph₃P=CHCO₂Et | α,β-Unsaturated Ester | |
| Reductive Amination | R-NH₂, NaBH₃CN | Amine | |
| Aldol (B89426) Condensation | Acetone, base | α,β-Unsaturated Ketone | |
| Grignard Reaction | RMgBr, then H₃O⁺ | Secondary Alcohol |
Diversification at the Aryl Bromine Position
The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, and amine substituents. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgjk-sci.comlibretexts.orgyoutube.com This reaction allows for the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups. wikipedia.orglibretexts.org The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it suitable for the late-stage diversification of complex molecules. youtube.com
The Heck reaction provides a means to form a new carbon-carbon bond between the aryl bromide and an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govmdpi.com This reaction is catalyzed by a palladium complex and typically requires a base. wikipedia.orgorganic-chemistry.org The Heck reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes. wikipedia.org
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.orggold-chemistry.org This reaction is an efficient method for the synthesis of arylalkynes, which can serve as precursors for further transformations. organic-chemistry.orgwikipedia.orglibretexts.org
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides direct access to a wide range of arylamines. wikipedia.orglibretexts.org
The table below summarizes some of the key cross-coupling reactions that can be employed at the aryl bromine position of this compound.
| Reaction Type | Coupling Partner | Catalyst System | Product Structure | Product Class |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, base | Biaryl/Alkylarene | |
| Heck Reaction | Alkene | Pd catalyst, base | Substituted Alkene | |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, base | Arylalkyne | |
| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, base | Arylamine |
Introduction of Additional Chiral Centers through Stereoselective Reactions
The existing chiral center in this compound can be used to influence the stereochemical outcome of reactions at the adjacent aldehyde group, or new chiral centers can be introduced through the use of asymmetric catalytic methods.
Asymmetric addition of organometallic reagents to the aldehyde is a common strategy to create a new stereocenter. researchgate.netwikipedia.org The use of chiral ligands in conjunction with organozinc, organolithium, or Grignard reagents can direct the addition to one face of the aldehyde, leading to the formation of a specific diastereomer of the resulting secondary alcohol. wikipedia.org For example, the asymmetric addition of an alkenylzinc reagent, in the presence of a chiral amino alcohol ligand, can produce a chiral allylic alcohol with high enantioselectivity. wikipedia.org
Organocatalysis offers another powerful approach to stereoselective additions to aldehydes. Chiral secondary amines can catalyze the enantioselective α-functionalization of aldehydes through the formation of a transient enamine. This allows for the stereocontrolled introduction of various electrophiles at the α-position.
Furthermore, asymmetric alkynylation of the aldehyde can be achieved using a chiral catalyst to produce enantiopure propargylic alcohols. nih.gov These compounds are valuable synthetic intermediates. nih.gov
Below is a table illustrating a potential stereoselective reaction on this compound.
| Reaction Type | Reagent(s) | Chiral Catalyst/Auxiliary | Product Structure (Illustrative Diastereomer) | Product Class |
| Asymmetric Alkenylation | Alkenylzinc | Chiral Amino Alcohol | Chiral Allylic Alcohol | |
| Asymmetric Aldol Reaction | Ketone | Chiral Proline Derivative | Chiral β-Hydroxy Ketone | |
| Asymmetric Alkynylation | Terminal Alkyne | Chiral Ligand/Metal Complex | Chiral Propargylic Alcohol |
Synthesis of Polycyclic and Spirocyclic Derivatives
The bifunctional nature of this compound, possessing both an aldehyde and an aryl bromide, makes it an excellent starting material for the synthesis of more complex polycyclic and spirocyclic structures through intramolecular reactions.
An intramolecular Heck reaction can be envisioned as a powerful tool for the synthesis of fused ring systems. nih.govnih.gov For instance, if the aldehyde moiety is first converted into an appropriately tethered alkene, a subsequent intramolecular Heck reaction could lead to the formation of a new ring fused to the benzene (B151609) ring. nih.govnih.gov
Similarly, the synthesis of spirocyclic compounds can be achieved through a sequence of reactions. For example, an initial functionalization of the aldehyde could introduce a nucleophilic center that can then participate in an intramolecular cyclization onto the aromatic ring, potentially facilitated by the displacement of the bromide. The synthesis of spirocycles has been achieved through palladium-catalyzed cyclization of ortho-bromophenyl-functionalized ketones. nih.gov
The table below outlines a conceptual pathway to a polycyclic derivative from this compound.
| Initial Reaction | Intermediate | Cyclization Strategy | Product Structure | Product Class |
| Wittig reaction with an allyl-containing ylide | Alkene-tethered aryl bromide | Intramolecular Heck Reaction | Fused Polycycle | |
| Reductive amination with an amine containing a nucleophilic group | Nucleophile-tethered aryl bromide | Intramolecular Nucleophilic Substitution | Heterocyclic Fused System | |
| Aldol condensation with a cyclic ketone | Enone-tethered aryl bromide | Intramolecular Michael Addition | Fused Carbocycle |
Future Research Directions and Unexplored Avenues in 2 2 Bromophenyl Propanal Chemistry
Development of Novel Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 2-(2-bromophenyl)propanal. The presence of both a reactive aldehyde and a bromo-aromatic moiety within the same molecule offers a rich playground for catalytic innovation. Future research should focus on catalysts that can selectively act on one functional group in the presence of the other, or that can orchestrate tandem reactions involving both.
Palladium-catalyzed reactions, for instance, represent a promising avenue. A straightforward approach for the synthesis of 3-bromoindoles has been described via palladium-catalyzed oxidative C-H activation/annulation of N-alkylanilines with bromoalkynes. nih.gov This methodology could potentially be adapted for this compound, leading to the synthesis of novel indole (B1671886) derivatives. Furthermore, ruthenium-based catalysts have shown remarkable activity in C-H bond functionalization, including arylation and alkenylation. mdpi.com The application of such catalysts to this compound could enable the direct introduction of various functional groups onto the phenyl ring, obviating the need for pre-functionalized starting materials.
Another critical area for development is in asymmetric catalysis. The chiral center at the alpha-position of the aldehyde in this compound makes it an ideal substrate for enantioselective transformations. Primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-arylpropionaldehydes. nih.gov Exploring similar organocatalytic approaches for this compound could provide access to a range of enantioenriched products with potential applications in medicinal chemistry and materials science.
| Catalyst Type | Potential Transformation | Rationale |
| Palladium Complexes | C-H activation/annulation | Proven methodology for related bromoalkynes, adaptable for indole synthesis. nih.gov |
| Ruthenium Complexes | Direct C-H arylation/alkenylation | High efficiency in C-H functionalization, allowing for late-stage modification. mdpi.com |
| Chiral Organocatalysts | Asymmetric alkylation | Potential for creating enantioenriched products from the α-chiral center. nih.gov |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The integration of this compound chemistry into automated synthesis platforms and high-throughput experimentation (HTE) workflows is a crucial step towards accelerating the discovery of new reactions and molecules. Automated systems, including flow chemistry reactors and robotic liquid handlers, offer precise control over reaction parameters, enabling rapid optimization and the generation of large compound libraries.
A continuous-flow protocol for the palladium-catalyzed reductive carbonylation of (hetero)aryl bromides to their corresponding aldehydes using syngas has been developed. researchgate.net This approach could be adapted for transformations of this compound, allowing for safe and efficient reactions under high pressure and temperature. Automated one-pot library synthesis has also been demonstrated with aldehydes as radical precursors, enabling the creation of building blocks with enriched sp3 character. chemrxiv.org Applying such a strategy to this compound could rapidly generate a diverse set of novel compounds for biological screening.
High-throughput screening techniques, such as those utilizing mass spectrometry for rapid analysis, are invaluable for discovering new reaction conditions and catalysts. researchgate.net An HTE approach could be employed to screen a wide array of catalysts, ligands, and reaction conditions for various transformations of this compound, significantly accelerating the pace of discovery in this area.
| Platform/Technique | Application to this compound | Potential Advantages |
| Flow Chemistry | Catalytic transformations (e.g., carbonylation) | Enhanced safety, precise control, scalability. researchgate.net |
| Automated Library Synthesis | Generation of diverse derivatives | Rapid exploration of chemical space. chemrxiv.org |
| High-Throughput Screening | Discovery of new reactions and catalysts | Accelerated optimization and discovery. researchgate.net |
Exploration of Sustainable and Renewable Feedstocks for Synthesis
A key goal in modern chemical synthesis is the transition towards sustainable and renewable feedstocks. The production of aromatic aldehydes from biomass, particularly lignin, is a rapidly developing field that could provide a green route to this compound and its precursors. mdpi.commdpi.comnih.gov Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds. nih.govpharmafeatures.com
Research into the catalytic oxidation of lignins to produce aromatic aldehydes like vanillin and syringaldehyde is well-established. mdpi.comnih.gov Future research could focus on developing selective depolymerization and functionalization strategies to convert lignin-derived phenols into brominated aromatic aldehydes. This would involve the development of novel catalysts and processes for the selective bromination and subsequent formylation or oxidation of lignin-derived monomers.
Furthermore, bio-based routes to other key reagents in the synthesis of this compound should be explored. For example, the development of microbial strains engineered for the production of specific aromatic aldehydes could offer a sustainable alternative to traditional chemical synthesis. mit.edu The use of renewable solvents and energy sources in the synthesis and transformations of this compound would further enhance the sustainability of its chemical lifecycle.
| Renewable Feedstock | Potential Synthetic Route | Research Focus |
| Lignin | Depolymerization and functionalization | Development of selective catalysts for bromination and aldehyde synthesis. mdpi.commdpi.com |
| Biomass-derived phenols | Catalytic conversion | Green bromination and formylation/oxidation methods. |
| Engineered Microorganisms | Fermentative production of precursors | Metabolic engineering to produce specific aromatic aldehydes. mit.edu |
Theoretical Predictions for Uncharted Reactivity and Novel Transformations
Theoretical and computational chemistry offer powerful tools for predicting the reactivity of molecules and guiding the discovery of new transformations. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of this compound and to model the transition states of potential reactions. researchgate.netresearchgate.net This can provide valuable insights into reaction mechanisms and help to identify promising avenues for experimental exploration.
For example, DFT analysis can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the phenyl ring of this compound, guiding the development of new functionalization strategies. msu.edu Computational studies can also be used to design novel catalysts for specific transformations by modeling the interaction between the catalyst and the substrate.
The combination of machine learning and reaction network approaches is an emerging area that could be applied to predict novel reaction pathways for this compound. rsc.org By training algorithms on large datasets of known reactions, it may be possible to identify previously unexplored transformations of this versatile molecule. These theoretical predictions can then be used to prioritize experimental efforts, leading to a more efficient and targeted approach to discovery.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Transition state analysis, electronic structure | Mechanistic insights, prediction of reactivity and selectivity. researchgate.netresearchgate.net |
| Regioselectivity Prediction | Electrophilic aromatic substitution | Guidance for the development of new functionalization methods. msu.edu |
| Machine Learning | Reaction pathway prediction | Identification of novel and unexplored transformations. rsc.org |
Q & A
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic studies?
- Methodological Answer : Incubation with human liver microsomes (HLM) and NADPH cofactor identifies metabolites via LC-QTOF-MS. Competitive inhibition assays using probe substrates (e.g., midazolam for CYP3A4) determine Ki values. Molecular dynamics simulations predict binding modes to active-site heme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
